molecular formula C5H10O B089766 1,2-Epoxypentane CAS No. 1003-14-1

1,2-Epoxypentane

Cat. No. B089766
CAS RN: 1003-14-1
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Epoxypentane can be synthesized through various methods, including the epoxidation of pentenes. The process involves the chemical oxidation of the double bond in pentenes, leading to the formation of the epoxide ring. This synthesis approach is crucial for producing 1,2-epoxypentane in a laboratory or industrial setting, highlighting the compound's accessibility for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 1,2-epoxypentane is defined by its epoxide ring, which significantly influences its chemical behavior. The strain within the three-membered ring renders the compound highly reactive, particularly towards nucleophilic attack. This reactivity is fundamental to its application in various organic reactions, serving as a versatile building block in organic synthesis.

Chemical Reactions and Properties

1,2-Epoxypentane participates in a wide range of chemical reactions, including ring-opening reactions with nucleophiles. These reactions are pivotal for the synthesis of alcohols, diols, and other derivatives, showcasing the compound's utility in constructing complex molecular architectures. Its chemical properties, such as reactivity towards acids and bases, further underline its significance in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 1,2-epoxypentane, such as boiling point, solubility, and density, are essential for its handling and application in chemical processes. These properties dictate the conditions under which the compound can be stored, manipulated, and utilized in reactions, ensuring its effective use in various synthetic methodologies.

Chemical Properties Analysis

The chemical properties of 1,2-epoxypentane, including its reactivity profile and stability under different conditions, are critical for its application in synthesis. The compound's susceptibility to nucleophilic attack and its behavior under acidic or basic conditions are particularly noteworthy. These properties enable the selective formation of a wide array of chemical products, demonstrating the compound's versatility as a synthetic intermediate.

Scientific Research Applications

  • Synthesis of 1,2-Pentanediol : An improved process for synthesizing 1,2-pentanediol using 1,2-epoxypentane has been developed. This method offers advantages like mild reaction conditions and suitability for industrial production (Zhang Zheng-kai, 2004).

  • Aminolysis and Esterification Reactions : 1,2-Epoxypentane undergoes reactions with primary and secondary amines, and with hexahydrophthalic anhydride in the presence of hydroxylic catalysts. These reactions are crucial for understanding the ring opening of epoxides (T. Colclough, J. Cunneen, C. G. Moore, 1961).

  • Use in Zeolite Microreactors : Titanium silicalite-1 (TS-1)-coated microchannel reactors use 1,2-epoxypentane for 1-pentene epoxidation, highlighting the importance of microreactor architecture and catalyst coating in reaction performance (W. Wong, Y. Wan, K. Yeung, A. Gavriilidis, 2005).

  • Total Synthesis of 4-epi-phomonol : 1,2-Epoxypentane was used in a concise synthesis of 4-epi-phomonol, demonstrating its application in complex organic syntheses (Wang Xiang, Ruokun Feng, Chenze Qi, Zhen Yang, 2017).

  • Hydrolysis Catalyzed by Microsomal Epoxide Hydrolase : The enantioselective ability of microsomal epoxide hydrolase was studied using 1,2-epoxypentane, contributing to our understanding of enzymatic hydrolysis mechanisms (G. Bellucci, C. Chiappe, L. Conti, F. Marioni, G. Pierini, 1989).

  • Asymmetric Synthesis of Phomonol : An efficient asymmetric synthesis of phomonol starting from 1,2-epoxypentane was developed, showcasing its role in the asymmetric synthesis of complex molecules (Suraksha Gahalawat, S. Pandey, 2017).

  • Investigations in Bacterial Mutagenicity : The mutagenic effects of 1,2-epoxypentane were investigated, providing insights into the biological impacts of such compounds (G. Westphal, C. Tüshaus, C. Monsé, N. Rosenkranz, T. Brüning, J. Bünger, 2014).

  • Chloroepoxide Syntheses : The synthesis of various chloroepoxides, including 1-chloro-2, 3-epoxypentane, demonstrates the chemical versatility of 1,2-epoxypentane (S. Tanimoto, S. Yasuda, 1971).

  • Cyclopentanone Ring Expansion : 1,2-Epoxypentane's role in cyclopentanone ring expansion, leading to functionalized delta-lactams and the synthesis of sedum alkaloids, is noteworthy (W. Maio, Sandra Sinishtaj, G. Posner, 2007).

Safety And Hazards

1,2-Epoxypentane is highly flammable and can cause skin and eye irritation . It is advised to avoid breathing its vapors and to ensure adequate ventilation during its handling . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinguishing .

Future Directions

The future directions for 1,2-Epoxypentane research could involve further exploration of its synthesis methods and applications. For instance, the use of microbial epoxide hydrolases with desired catalytic properties could be investigated . Additionally, the potential applications of 1,2-Epoxypentane in the synthesis of various metal oxide aerogels could be explored .

properties

IUPAC Name

2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURNNNQIFDVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883637
Record name Oxirane, 2-propyl-
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxypentane

CAS RN

1003-14-1
Record name 2-Propyloxirane
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Record name Oxirane, 2-propyl-
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Record name 1,2-Epoxypentane
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Record name Oxirane, 2-propyl-
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Record name Propyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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